An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate
Introduction
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that serves as a cornerstone in synthetic organic chemistry. Its unique arrangement of a methyl group and an ethyl carboxylate on the pyrrole scaffold makes it a highly valuable and versatile building block. This guide provides an in-depth exploration of its synthesis, reactivity, and spectroscopic properties, offering field-proven insights for researchers in drug discovery and materials science. The strategic placement of an electron-withdrawing group (the ester) next to the nitrogen atom, and an electron-donating group (the methyl) at the adjacent position, creates a unique electronic profile that dictates its reactivity and utility in the synthesis of more complex molecular architectures, such as porphyrins and biologically active compounds.[1][2]
Table 1: Core Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | [3] |
| CAS Number | 20032-32-0; 3284-47-7 | [3] |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Physical Form | Solid | |
| SMILES | CCOC(=O)C1=C(C=CN1)C | [3] |
| InChI Key | FGILMAYWLMWCQA-UHFFFAOYSA-N | [3] |
Core Synthesis Strategies: The Knorr Pyrrole Synthesis
The most reliable and widely adopted method for constructing substituted pyrroles like ethyl 3-methyl-1H-pyrrole-2-carboxylate is the Knorr pyrrole synthesis.[4] This reaction is a powerful tool because it allows for the controlled assembly of highly functionalized pyrrole rings from readily available acyclic precursors.
Mechanistic Rationale
The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group, typically a β-ketoester.[4] A critical challenge is the inherent instability of α-amino-ketones, which readily self-condense. To overcome this, the α-amino-ketone is generated in situ. The standard approach involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[4][5]
The mechanism proceeds as follows:
-
Nitrosation: One equivalent of a β-ketoester (e.g., ethyl acetoacetate) is nitrosated with sodium nitrite to form an α-oximinoacetoacetate.
-
Reduction: The oxime is then reduced in the presence of zinc dust to the corresponding α-aminoacetoacetate intermediate.
-
Condensation & Cyclization: This unstable intermediate immediately reacts with a second equivalent of a β-ketoester (in this case, ethyl 3-oxobutanoate, which would lead to the target molecule). The amino group attacks the carbonyl of the second ketoester, initiating a series of condensation and dehydration steps that culminate in the formation of the aromatic pyrrole ring.
The choice of zinc and acetic acid is causal; zinc acts as the reducing agent for the oxime, while acetic acid provides the necessary acidic medium for both the reduction and the subsequent acid-catalyzed condensation and dehydration steps.[4]
Caption: Key reactivity pathways for the title compound.
Spectroscopic and Physical Properties
Accurate characterization is paramount for confirming the identity and purity of synthesized compounds. The following data represent the expected spectroscopic signatures for ethyl 3-methyl-1H-pyrrole-2-carboxylate.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | N-H: Broad singlet, ~8.5-9.5 ppm. Pyrrole H (2H): Two doublets, ~6.0-7.0 ppm. -O-CH₂-CH₃: Quartet, ~4.2 ppm. C3-CH₃: Singlet, ~2.3 ppm. -O-CH₂-CH₃: Triplet, ~1.3 ppm. |
| ¹³C NMR | C=O (ester): ~160-165 ppm. Pyrrole C (4C): ~110-135 ppm. -O-CH₂-: ~60 ppm. -O-CH₂-CH₃: ~14 ppm. C3-CH₃: ~12 ppm. |
| IR (cm⁻¹) | N-H stretch: ~3300-3400 (broad). C-H stretch (sp²): ~3100. C-H stretch (sp³): ~2900-3000. C=O stretch (ester): ~1670-1700 (strong). C=C stretch (aromatic): ~1500-1600. |
| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 153.08. |
Note: Predicted chemical shifts (in CDCl₃) are based on typical values for pyrrole-2-carboxylate derivatives. [6][7]
Conclusion
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is more than a simple heterocyclic molecule; it is a sophisticated synthetic intermediate whose properties are finely tuned by its substituent pattern. A thorough understanding of its synthesis via the Knorr reaction and the nuanced reactivity of its functional groups is essential for leveraging its full potential. The ability to transform the robust C2-ester into other valuable functionalities, particularly the 2-formyl group, solidifies its role as a critical precursor in the development of advanced materials and next-generation therapeutics. This guide serves as a technical resource to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
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